3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c17-16(18,19)13-8-14-20-9-12(10-23(14)22-13)21-15(24)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNPDRYYUYFUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-carboxyphenylboronic acid with a suitable pyrazole precursor under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis .
Chemical Reactions Analysis
3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Due to its unique photophysical properties, it is explored for use in the development of fluorescent probes and other optical materials.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide involves its interaction with specific molecular targets. It acts as an antagonist to certain receptors, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide with three related compounds, focusing on structural variations, substituent effects, and inferred biological implications.
Table 1: Structural and Functional Comparison
Substituent Effects on Core Structure
Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine: The target compound and ’s analog share a pyrazolo-pyrimidine core, which is electronically distinct from the triazolo-pyrimidine in . The pyrazolo-pyrimidine core (Target and ) may prioritize hydrophobic interactions due to reduced polarity compared to triazolo derivatives.
Position 2 Substituents :
- Trifluoromethyl (-CF₃) : The target’s CF₃ group increases electronegativity and lipophilicity, enhancing membrane permeability and resistance to oxidative metabolism compared to methyl (-CH₃) in ’s compound .
- Methyl (-CH₃) : ’s analog may exhibit faster metabolic clearance but improved solubility due to reduced steric hindrance.
Position 6/7 Functionalization :
- Phenylpropanamide (Target) : The phenyl group may engage in π-π stacking with aromatic residues in target proteins, while the amide linker supports hydrogen bonding.
- Sulfonamido/Fluorobenzene () : The sulfonamido group (-SO₂NH-) enhances acidity and solubility, and the fluorobenzene moiety contributes to bioavailability via fluorine’s metabolic stability .
- Fluorophenyl/Branched Amine () : The fluorophenyl group improves binding specificity, while the branched amine may reduce torsional flexibility, favoring entropic gains during target binding .
Biological Activity
3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.31 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. In particular, it has shown efficacy against Trk kinases, which are implicated in various cancers. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Cell cycle arrest |
| Hep-2 | 3.25 | Cytotoxicity via kinase inhibition |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Inhibition Studies
Inhibition studies have demonstrated that this compound effectively inhibits Aurora-A kinase with an IC50 value of , highlighting its potential as a targeted therapy in cancer treatment. Additionally, it has shown significant inhibition against other kinases relevant to cancer progression.
Case Studies
- Study on MCF7 Cell Line : A study conducted by Bouabdallah et al. indicated that the compound significantly inhibited the proliferation of MCF7 cells by inducing apoptosis through the activation of caspase pathways.
- In Vivo Studies : In animal models, the administration of this compound resulted in reduced tumor size in xenograft models derived from human cancer cells, supporting its potential for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
